N-(4-acetylphenyl)morpholine-4-sulfonamide
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Overview
Description
“N-(4-acetylphenyl)morpholine-4-sulfonamide” is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .
Synthesis Analysis
Sulfonamides, including “this compound”, can be synthesized through various methods . For instance, a study reported the synthesis of several sulfonamide compounds under base conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a sulfonamide functional group . The InChI code for this compound is1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2, (H2,5,7,8)
.
Scientific Research Applications
Antimicrobial Activity
- N-(4-acetylphenyl)morpholine-4-sulfonamide has shown promise in modulating antibiotic activity against multi-drug resistant strains. A study demonstrated its effectiveness in combination with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration (MIC) significantly (Oliveira et al., 2015).
Inhibition of Carbonic Anhydrases
- Compounds related to this compound have been investigated as inhibitors of carbonic anhydrase isoenzymes. They exhibit varying nanomolar inhibitory concentrations, indicating potential for therapeutic applications (Supuran et al., 2013).
Molecular Properties
- Research into the molecular structure, pKa, lipophilicity, solubility, and absorption of these compounds offers insights into their drug-like properties, including stability and interaction with biological systems (Remko, 2010).
Chemosensor Applications
- The sulfonamide and morpholine functionalities have been used in the development of chemosensors for detecting cations, demonstrating high sensitivity and selectivity in various solvent media. This application is significant in monitoring environmental and physiological processes (Hu et al., 2016).
Bioactivities as Enzyme Inhibitors
- Research indicates that these compounds can act as inhibitors of enzymes such as acetylcholinesterase, potentially useful in the treatment of diseases like Alzheimer’s (Ozmen Ozgun et al., 2019).
Antifungal and Antimicrobial Potency
- Some derivatives have shown significant antimicrobial and antifungal activity, suggesting potential use in treating infections caused by bacteria and fungi (Janakiramudu et al., 2017).
Cytotoxic Activities
- Investigations into the cytotoxic activities of these compounds reveal their potential in cancer therapy, as some derivatives have shown potent effects against various cancer cell lines (Ghorab et al., 2015).
Alzheimer’s Disease Research
- Some sulfonamide derivatives are being researched for their potential therapeutic effects in Alzheimer’s disease, particularly as inhibitors of acetylcholinesterase (Abbasi et al., 2018).
Mechanism of Action
Target of Action
N-(4-acetylphenyl)morpholine-4-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of targets due to their versatile nature. They are widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the survival of the bacteria .
Biochemical Pathways
Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a key step in bacterial metabolism .
Result of Action
This compound has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . All prepared compounds exhibited significant antibacterial activity against these bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)morpholine-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)11-2-4-12(5-3-11)13-19(16,17)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQIBDIAZUAEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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